1-(2-氯乙基)-3-环己基-3-亚硝基脲

描述

Clinical Studies of Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-

Clinical studies have been conducted on 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, exploring its tolerance in patients with advanced cancer. This compound, related to an agent with recognized antineoplastic effectiveness, has shown activity against mouse Leukemia 1210 and has been administered in single doses due to its expected delayed hematological toxicity. The studies have found reproducible subtoxic decreases in thrombocytes and leukocytes at certain dose levels, with dose-limiting toxicity observed at 130 mg/sq m. Notably, objective responses were seen in patients with bronchogenic carcinoma and malignant lymphoma, and marked neurological improvement was noted in patients with glioblastoma multiforme .

Synthesis Analysis

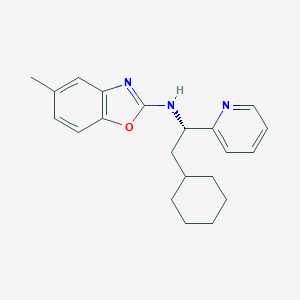

The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives has been explored, with compounds derived from 4-phenylbutyric acid and alkylanilines. These synthesized compounds have been evaluated for cytotoxicity on human adenocarcinoma cells, with some showing comparable cytotoxicity to chlorambucil, a known anticancer agent. However, their N-nitroso derivatives were found to be inactive .

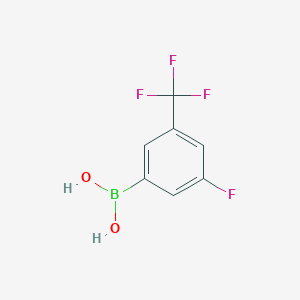

Molecular Structure Analysis

The molecular structure of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and related compounds has been studied through nitrosation reactions. These reactions have produced mixtures of 1- and 3-nitroso derivatives, which were separated and confirmed by nuclear magnetic resonance spectroscopy and chemical reactions . Additionally, nitrosation of 1-substituted ureas with hydrochloric acid and sodium nitrite has been shown to yield exclusively the corresponding 1-nitrosoureas, with the exception of the 1-isopropylurea, which also produced a 3-nitrosourea .

Chemical Reactions Analysis

Chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions has been shown to result in the formation of 2-chloroethanol and other degradation products. The 2-chloroethyl moiety has been trapped with halide ions to form dihaloethanes, suggesting a new mode of degradation that involves the loss of the N-3 hydrogen as a proton, leading to the formation of isocyanate and 2-chloroethyldiazene hydroxide intermediates .

Physical and Chemical Properties Analysis

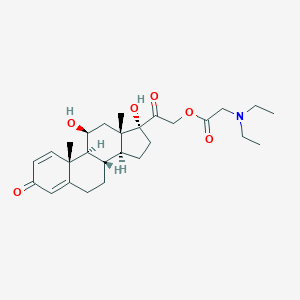

The metabolism of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by rat liver microsomes has been studied, revealing the production of seven metabolites, including the parent urea. The metabolism involves cytochrome P-450-dependent monohydroxylation of the cyclohexyl ring and the 2-chloroethyl carbon. The structures of these metabolites were established by mass spectral and nuclear magnetic resonance analyses, and the rate of hydroxylation was found to be inducible by phenobarbital treatment . Additionally, a method for determining 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids has been described, involving extraction, reaction with 2,4-dinitro-β-phenylethylamine, and quantification by gas chromatography .

科学研究应用

与 DNA 的相互作用

药物-DNA 相互作用研究:研究表明,洛莫司汀与小牛胸腺 DNA 相互作用,显示与含氮碱基鸟嘌呤和胞嘧啶结合,与糖-磷酸骨架的相互作用较弱。这种理解对于合理的药物设计至关重要,特别是对于基于亚硝基脲衍生物开发新疗法。该研究利用表面增强拉曼光谱分析了洛莫司汀对 DNA 结构的构象和结构效应,提供了对其结合位点和模式的见解 (Mehrotra 等人,2013 年)。

环境影响和尿素衍生物

农艺性能和环境影响:另一个研究领域集中于尿素基肥料的环境影响,包括亚硝基脲的衍生物。对脲酶抑制剂(如 N-(正丁基) 硫代磷酰三酰胺 (NBPT))的研究表明,在减少农业土壤中氨 (NH3)、一氧化二氮 (N2O) 和一氧化氮 (NO) 等有害气体排放方面具有潜力。这不仅有助于减轻环境污染,而且还提高了尿素作为氮肥的效率,表明气态氮损失显着减少,并且没有与药物使用相关的副作用,作物产量和氮吸收量可能增加 (Abalos 等人,2012 年)。

催化和合成应用

合成和生物无机化学:利用三光气等创新方法合成洛莫司汀表明化学制造实践的进步,突出了生产抗癌药物更安全、更高效的途径。此类合成进步通过减少有害副产物和提高产率为更广泛的绿色化学领域做出贡献,从而使生产过程更环保、更具经济可行性 (赵德峰,2003 年)。

安全和危害

属性

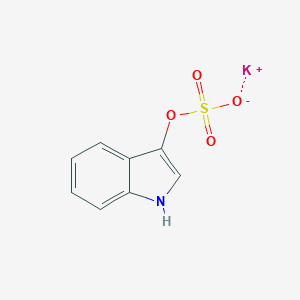

IUPAC Name |

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMTYZWNUSEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C(=O)NCCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203209 | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

CAS RN |

54749-91-6 | |

| Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。